molecular formula C18H22N4O4 B2945869 (E)-ethyl 4-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate CAS No. 885179-24-8

(E)-ethyl 4-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate

Cat. No.: B2945869
CAS No.: 885179-24-8
M. Wt: 358.398
InChI Key: IGSUHMXLMVVELH-BUHFOSPRSA-N
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Description

The compound (E)-ethyl 4-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate is a piperazine derivative characterized by:

  • A piperazine ring substituted at the 4-position with an ethyl carboxylate group.
  • An (E)-configured propen-1-en-1-yl linker bridging the piperazine and a 2-cyano-3-((4-methoxyphenyl)amino)-3-oxo group.

This structure suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents, given the pharmacophoric relevance of piperazine and cinnamoyl-like moieties .

Properties

IUPAC Name

ethyl 4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-3-26-18(24)22-10-8-21(9-11-22)13-14(12-19)17(23)20-15-4-6-16(25-2)7-5-15/h4-7,13H,3,8-11H2,1-2H3,(H,20,23)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSUHMXLMVVELH-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 4-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperazine ring, a cyano group, and a methoxyphenyl moiety. Its molecular formula is C18H19N3O4C_{18}H_{19}N_{3}O_{4} with a molecular weight of approximately 341.36 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the piperazine moiety have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
    • A study demonstrated that related compounds could inhibit the growth of cancer cells through the modulation of apoptotic pathways, particularly by activating caspase cascades .
  • Antimicrobial Effects :
    • The compound's potential as an antimicrobial agent has been explored, particularly against Gram-positive bacteria. The presence of the cyano group is believed to enhance its antibacterial activity by disrupting bacterial cell wall synthesis.
    • In vitro studies have shown that similar compounds exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating promising antibacterial properties .
  • Anti-inflammatory Properties :
    • Compounds with similar configurations have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in various models of inflammation. This suggests that this compound may also possess such properties .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis, inhibition of proliferation
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryInhibition of cytokines

Case Study: Anticancer Activity

A recent study involving a series of piperazine derivatives highlighted the anticancer potential of compounds structurally similar to this compound. These derivatives were tested against human breast cancer cell lines (MCF7), showing IC50 values in the low micromolar range, suggesting effective cytotoxicity .

Case Study: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with MIC values lower than those observed for conventional antibiotics like penicillin and tetracycline .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences
Compound Name Substituents on Piperazine Core Linker/Moiety Key Functional Groups Reference
Target Compound Ethyl carboxylate (E)-propen-1-en-1-yl Cyano, 4-methoxyphenylamino
Ethyl 4-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate Ethyl carboxylate Propyl 2-Methoxyphenylamino
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl (E)-propen-1-en-1-one 4-Methylphenyl, ketone
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one Fluorophenyl-methyl (E)-propen-1-en-1-one 2-Ethoxyphenyl, ketone
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethyl Carboxamide 4-Chlorophenyl

Key Observations :

  • The target compound is distinguished by its cyano group and 4-methoxyphenylamino substitution, which are absent in other analogs. These groups may enhance polarity and hydrogen-bonding capacity compared to ketone-containing analogs .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Physicochemical Properties
Property Target Compound Ethyl 4-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one
Molecular Weight ~405.4 g/mol ~377.4 g/mol ~519.5 g/mol
logP (Predicted) ~2.1 ~1.8 ~3.5
Hydrogen Bond Donors 2 2 1
Hydrogen Bond Acceptors 7 6 6

Key Observations :

  • The cyano group in the target compound increases polarity (lower logP) compared to fluorophenyl- or methoxyphenyl-substituted analogs .
  • The ethyl carboxylate group enhances solubility in protic solvents relative to carboxamide derivatives .

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